molecular formula C12H14N2O5S B7541747 4-[[2-(Cyclopropylamino)-2-oxoethyl]sulfamoyl]benzoic acid

4-[[2-(Cyclopropylamino)-2-oxoethyl]sulfamoyl]benzoic acid

Cat. No. B7541747
M. Wt: 298.32 g/mol
InChI Key: JQJNNOXRSUIBIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[2-(Cyclopropylamino)-2-oxoethyl]sulfamoyl]benzoic acid, commonly known as CPB, is a sulfonamide-containing compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a derivative of benzoic acid and has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. The purpose of

Mechanism of Action

CPB exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins. CPB also inhibits the activity of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation. CPB's anti-cancer effects are mediated through the induction of apoptosis, a process by which cancer cells are programmed to die. CPB's antibacterial effects are mediated through the inhibition of bacterial cell wall synthesis.
Biochemical and Physiological Effects:
CPB has been shown to reduce inflammation in animal models of arthritis and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. CPB has been shown to possess antibacterial properties against a variety of bacterial species, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

CPB has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in high yields with excellent purity. CPB is also stable under a variety of conditions, making it suitable for use in a range of assays. However, CPB's low solubility in water can make it difficult to work with in certain applications.

Future Directions

There are several future directions for research on CPB. One area of interest is the development of CPB analogs with improved solubility and bioavailability. Another area of interest is the investigation of CPB's potential as a treatment for bacterial infections, particularly those caused by antibiotic-resistant strains. Finally, the role of CPB in modulating the immune system and its potential as an immunomodulatory agent warrant further investigation.

Synthesis Methods

The synthesis of CPB involves the reaction of 4-aminobenzoic acid with cyclopropylamine and ethyl chloroformate. The resulting intermediate is then reacted with sodium sulfite to produce CPB. This method has been optimized to produce high yields of CPB with excellent purity.

Scientific Research Applications

CPB has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the production of prostaglandins, which are responsible for inflammation. CPB has also been shown to possess anti-cancer properties by inhibiting the growth of cancer cells. In addition, CPB has been shown to possess antibacterial properties by inhibiting the growth of certain bacteria.

properties

IUPAC Name

4-[[2-(cyclopropylamino)-2-oxoethyl]sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5S/c15-11(14-9-3-4-9)7-13-20(18,19)10-5-1-8(2-6-10)12(16)17/h1-2,5-6,9,13H,3-4,7H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJNNOXRSUIBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[2-(Cyclopropylamino)-2-oxoethyl]sulfamoyl]benzoic acid

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